molecular formula C16H25NOSi B8592733 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 101079-48-5

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Cat. No.: B8592733
CAS No.: 101079-48-5
M. Wt: 275.46 g/mol
InChI Key: SXGCXXIWQAHVNJ-UHFFFAOYSA-N
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Description

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

The synthesis of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves several steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

Chemical Reactions Analysis

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo various chemical reactions, including:

Scientific Research Applications

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of 5-lipoxygenase, which is involved in inflammatory processes . The tert-butyl(dimethyl)silyl group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- include:

The uniqueness of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- lies in its specific structure, which combines the indole core with a tert-butyl(dimethyl)silyl protecting group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

101079-48-5

Molecular Formula

C16H25NOSi

Molecular Weight

275.46 g/mol

IUPAC Name

tert-butyl-[2-(1H-indol-3-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C16H25NOSi/c1-16(2,3)19(4,5)18-11-10-13-12-17-15-9-7-6-8-14(13)15/h6-9,12,17H,10-11H2,1-5H3

InChI Key

SXGCXXIWQAHVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tryptophol (5.0 g, 31 mmol) in DMF (30 ml) was treated with imidazole (4.64 g, 68 mmol) and cooled to 0° C. tert-Butyldimethylsilyl chloride (5.14 g, 34.1 mmol) was added and the mixture was stirred at room temperature for 16 h. The mixture was then diluted with ethyl acetate (100 ml) and washed with water (2×100 ml) and the aqueous solutions were extracted with ethyl acetate (200 ml). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatogaphy (30% ether/petroleum ether) yielded the title compound (8.43 g, 99% yield) as a colorless oil: IR (CCl4) 3910 (s), 3060 (w), 2960 (s), 2930 (s), 2850 (s), 1450 (m), 1370 (w), 1260 (s), 1100 (s), 900 (m), 840 (s), 780 (s), 750 (s) cm−1; 1H NMR (500 MHz, CDCl3) δ 8.26 (br s, 1H), 7.99 (d, J=7.8 Hz, 1H), 7.64-7.50 (m, 4H), 4.28 (t, J=7.3 Hz, 2H), 3.38 (t, J=7.3 Hz, 2H), 1.29 (s, 2H), −0.43 (s, 6H); 13C NMR (125 MHz, CDCl3) δ 136.08, 127.62, 122.08, 121.75, 119.12, 118.79, 112.84, 111.04, 63.89, 28.98, 25.98, 18.34, −5.29; high resolution mass spectrum (Cl, NH3) m/z 276.1750 [(M+H)+; calcd for C16H25NOSi: 276.1783].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

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